O-(4-Chloro-3-fluorobenzyl)hydroxylamine

Catalog No.
S14145991
CAS No.
M.F
C7H7ClFNO
M. Wt
175.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-(4-Chloro-3-fluorobenzyl)hydroxylamine

Product Name

O-(4-Chloro-3-fluorobenzyl)hydroxylamine

IUPAC Name

O-[(4-chloro-3-fluorophenyl)methyl]hydroxylamine

Molecular Formula

C7H7ClFNO

Molecular Weight

175.59 g/mol

InChI

InChI=1S/C7H7ClFNO/c8-6-2-1-5(4-11-10)3-7(6)9/h1-3H,4,10H2

InChI Key

YTMFTKIDJNCCGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CON)F)Cl

O-(4-Chloro-3-fluorobenzyl)hydroxylamine is a chemical compound characterized by the presence of a hydroxylamine functional group attached to a benzyl group that is further substituted with chlorine and fluorine atoms. Its molecular formula is C7H8ClFNOC_7H_8ClFNO, and it has a molecular weight of approximately 175.60 g/mol. The compound is known for its potential applications in medicinal chemistry and as an intermediate in organic synthesis.

Typical of hydroxylamines, including:

  • Oxidation: The hydroxylamine group can be oxidized to form corresponding nitroso or oxime derivatives.
  • Acylation: It can react with acyl chlorides to form N-acyl derivatives.
  • Formation of Oximes: The compound can be converted into oximes through reaction with aldehydes or ketones, which is significant in the synthesis of more complex organic molecules .

Research indicates that O-(4-Chloro-3-fluorobenzyl)hydroxylamine exhibits biological activity, particularly in the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune response regulation and tumor progression. The presence of halogen substituents, such as chlorine and fluorine, enhances its interaction with IDO's active site, potentially leading to increased potency compared to other hydroxylamines .

The synthesis of O-(4-Chloro-3-fluorobenzyl)hydroxylamine typically involves the following steps:

  • Starting Material: The synthesis begins with 4-chloro-3-fluorobenzyl alcohol as the starting material.
  • Formation of Hydroxylamine: The alcohol undergoes a Mitsunobu reaction with N-hydroxyphthalimide, followed by deprotection using hydrazine to yield the hydroxylamine derivative.
  • Purification: The product is purified, often as a hydrochloride salt, to ensure high purity for further applications .

O-(4-Chloro-3-fluorobenzyl)hydroxylamine finds applications in various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals, particularly those targeting IDO for cancer therapy.
  • Organic Synthesis: The compound is used as an intermediate in the preparation of diverse organic compounds, including agrochemicals and fine chemicals.
  • Analytical Chemistry: It can be utilized in analytical methods for detecting aldehydes and ketones due to its reactivity towards these functional groups .

Studies on O-(4-Chloro-3-fluorobenzyl)hydroxylamine have focused on its interactions with biological targets, particularly enzymes like IDO. These studies reveal that the positioning of chlorine and fluorine atoms plays a crucial role in enhancing binding affinity and selectivity. The halogen atoms contribute to favorable interactions such as pi-stacking and halogen bonding within the enzyme's active site, which are essential for its inhibitory effects .

Several compounds share structural similarities with O-(4-Chloro-3-fluorobenzyl)hydroxylamine. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
O-(4-Fluorobenzyl)hydroxylamineFluorine substitution onlyModerate IDO inhibition
O-(3-Chlorobenzyl)hydroxylamineChlorine substitution onlyLower IDO inhibition
O-(2-Chlorobenzyl)hydroxylamineDifferent position of chlorineVaries in activity
O-(4-Bromobenzyl)hydroxylamineBromine substitutionPotentially higher activity

The unique combination of both chlorine and fluorine in O-(4-Chloro-3-fluorobenzyl)hydroxylamine distinguishes it from these similar compounds, enhancing its biological activity and making it a valuable candidate for further research in medicinal chemistry .

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

175.0200197 g/mol

Monoisotopic Mass

175.0200197 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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